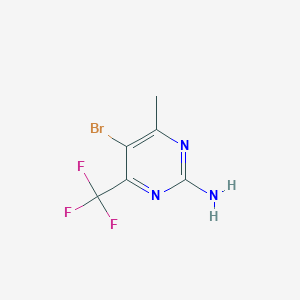

5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF3N3/c1-2-3(7)4(6(8,9)10)13-5(11)12-2/h1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEMDRJAIZCRRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390993 | |

| Record name | 5-bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294197-07-2 | |

| Record name | 5-bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-6-(trifluoromethyl)pyrimidine.

Bromination: The bromination of 4-methyl-6-(trifluoromethyl)pyrimidine is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of solvents that provide the best reaction environment.

Temperature Control: Maintaining optimal temperatures to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, alkoxides.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

Substituted Pyrimidines: Products formed by substitution reactions.

Coupled Products: Complex molecules formed through coupling reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine exhibits potential anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action involves the inhibition of specific kinases involved in cancer cell proliferation.

Case Study : A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting its potential as a lead compound for further drug development .

Agrochemicals

Herbicidal Activity

The compound has been investigated for its herbicidal properties. Its structural characteristics allow it to interfere with plant growth by inhibiting certain enzymatic pathways essential for plant development.

Data Table: Herbicidal Efficacy

| Compound | Target Species | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Weeds (e.g., Amaranthus spp.) | 85 | Journal of Agricultural Chemistry |

| 5-Bromo-4-methylpyrimidine | Grasses | 70 | Journal of Agricultural Chemistry |

Materials Science

Polymer Synthesis

In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of trifluoromethyl groups is particularly beneficial for improving the hydrophobicity and chemical resistance of polymer matrices.

Case Study : Research published in Polymer Chemistry highlighted the synthesis of fluorinated polymers using this compound as a monomer. The resulting materials exhibited superior performance in high-temperature applications compared to non-fluorinated counterparts .

Wirkmechanismus

The mechanism of action of 5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to diffuse easily into cells and exert its effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Molecular Weight and Lipophilicity :

- The trifluoromethyl (CF₃) group significantly increases molecular weight and lipophilicity, enhancing membrane permeability in drug candidates .

- Replacement of CF₃ with SCH₃ (as in 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine ) reduces molecular weight but retains moderate lipophilicity .

Positional Isomerism and Pharmacological Activity: N-[3-Bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine demonstrates the importance of trifluoromethyl placement: the CF₃ group on the pyrimidine ring (C4) and phenyl ring (C3/C5) enhances receptor-binding specificity, as seen in GABA-B receptor modulation .

Synthetic Utility: Compounds like 4-(4-Bromo-2,6-difluoro-phenoxy)-6-(trifluoromethyl)pyrimidin-2-amine highlight the use of bromine as a leaving group for further functionalization (e.g., Suzuki coupling) . The azide group in 5-Azido-4-(5-bromo-2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine enables click chemistry applications, a feature absent in the target compound .

Pharmacological Relevance

- GABA-B Receptor Modulation : Pyrimidin-2-amine derivatives with trifluoromethyl groups, such as N-cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine (SSD114) , exhibit potent activity as positive allosteric modulators (PAMs), suggesting that the target compound’s CF₃ group could similarly enhance receptor binding .

- Antimicrobial Activity : Derivatives like 5-Azido-4-(5-bromo-2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine show broad-spectrum antimicrobial properties, attributed to the electron-deficient pyrimidine core and halogen substituents .

Structural Insights from Crystallography

- Crystal Packing Interactions : In 4,6-Dichloro-5-methoxypyrimidine , halogen (Cl) and nitrogen (N) interactions stabilize the crystal lattice . The bromine and CF₃ groups in the target compound may similarly influence solid-state stability, though experimental data are lacking.

Biologische Aktivität

5-Bromo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a compound of interest due to its diverse biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C6H4BrF3N

- Molecular Weight: 241.01 g/mol

- CAS Number: 882500-21-2

- Structural Features: The compound contains a bromine atom, a trifluoromethyl group, and an amine functional group which contribute to its biological activity.

Biological Activity Overview

The compound exhibits significant biological activities, particularly:

-

Anticancer Properties

- In studies, compounds similar to 5-bromo derivatives have shown potent cytotoxic effects against various cancer cell lines. For instance, pyrimidine derivatives have demonstrated IC50 values as low as 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating strong inhibition of cell proliferation .

- The selectivity index of these compounds is noteworthy; they exhibit significantly higher toxicity towards cancer cells compared to non-cancerous cells, which is crucial for minimizing side effects in therapeutic applications .

-

Enzyme Inhibition

- The compound has been evaluated for its potential to inhibit key enzymes involved in cancer progression. For example, it has been reported to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in tumor metastasis .

- Additionally, it is noted that this compound does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), suggesting a favorable profile for drug metabolism and reduced potential for drug-drug interactions .

The mechanisms underlying the biological activities of this compound include:

- Induction of Apoptosis: Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways .

- Cell Cycle Arrest: Studies indicate that these compounds can arrest the cell cycle at the G2/M phase, thereby inhibiting cell division and proliferation .

Case Study 1: Anticancer Activity

In a notable study involving a series of pyrimidine derivatives, one compound exhibited a significant reduction in tumor size in vivo when administered to mice with established tumors. The treatment led to a marked decrease in metastatic nodules compared to control groups treated with standard chemotherapeutics like 5-Fluorouracil (5-FU) .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 5-Bromo derivative | 0.126 | MDA-MB-231 |

| 5-Fluorouracil | 17.02 | MDA-MB-231 |

Case Study 2: Enzyme Inhibition

Research on related trifluoromethyl-pyrimidine compounds has shown their effectiveness as dual inhibitors of branched-chain amino acid transaminases (BCATs), which are critical in various cancers. These inhibitors demonstrated high selectivity and cellular activity in vitro .

Q & A

Q. How can low yields in multi-step syntheses be systematically troubleshooted?

- Methodological Answer : Apply reaction screening platforms (e.g., high-throughput robotics) to test catalysts, solvents, and reagents. Use DOE to optimize sequential steps. For example, low yields in amination steps may require palladium catalysts (XPhos) or elevated temperatures. Monitor intermediates via inline IR spectroscopy .

Q. What safety protocols are critical for handling this compound in large-scale reactions?

- Methodological Answer : Follow guidelines for brominated compounds: use fume hoods, explosion-proof equipment, and personal protective equipment (PPE). For trifluoromethyl groups, avoid contact with strong bases to prevent HF release. Implement emergency wash stations and neutralize waste with calcium carbonate .

Q. Which cross-coupling reactions are most suitable for functionalizing the bromine substituent?

- Methodological Answer : Suzuki-Miyaura coupling with aryl boronic acids installs aromatic groups, while Buchwald-Hartwig amination introduces nitrogen-based moieties. Optimize conditions using Pd(OAc)₂/XPhos in toluene/water. For sterically hindered partners, switch to RuPhos ligands (see for analogous reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.